

# Technical Profile: Apixaban Impurity 5 (USP Related Compound G)

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: Chloroapixaban

CAS No.: 2029205-64-7

Cat. No.: B1458996

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## Mechanistic Formation, Analytical Characterization, and Control Strategies

### Executive Summary

In the high-purity manufacturing of Apixaban (Eliquis®), the management of process-related impurities is critical for meeting ICH Q3A(R2) guidelines. Apixaban Impurity 5, commonly identified in pharmacopeial contexts as Apixaban USP Related Compound G, represents a significant process intermediate. It is the open-chain, ethyl ester precursor to the drug's characteristic piperidinone ring.

Its presence in the final drug substance indicates incomplete cyclization or insufficient downstream purging. This guide provides a definitive technical breakdown of Impurity 5, including its physicochemical identity, formation pathway, and robust analytical strategies for its quantification.

## Molecular Identity and Physicochemical Properties[1][2][3][4][5]

Apixaban Impurity 5 is chemically distinct due to the presence of a terminal bromine atom and an ethyl ester moiety, both of which are transformed in the final steps of Apixaban synthesis.

**Table 1: Core Chemical Data**

Property	Specification
Common Name	Apixaban Impurity 5
Pharmacopeial Map	USP Related Compound G
CAS Registry Number	881386-12-5
Chemical Name	Ethyl 6-(4-(5-bromopentanamido)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Molecular Formula	C <sub>27</sub> H <sub>29</sub> BrN <sub>4</sub> O <sub>5</sub>
Molecular Weight	569.45 g/mol
Monoisotopic Mass	568.13 ( <sup>79</sup> Br) / 570.13 ( <sup>81</sup> Br)
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, Methanol, DCM; Poorly soluble in Water

“

*Technical Note on Isotopic Pattern: Due to the presence of a single Bromine atom, Mass Spectrometry (MS) analysis will display a characteristic 1:1 isotopic abundance ratio between the m/z 569 and m/z 571 peaks (*

*), serving as a definitive diagnostic signature.*

## Formation Mechanism and Synthetic Pathway[7][8] [9]

Understanding the origin of Impurity 5 requires analyzing the convergent synthetic route of Apixaban. The synthesis typically involves the construction of the central pyrazolo-pyridine core followed by the elaboration of the side chains.

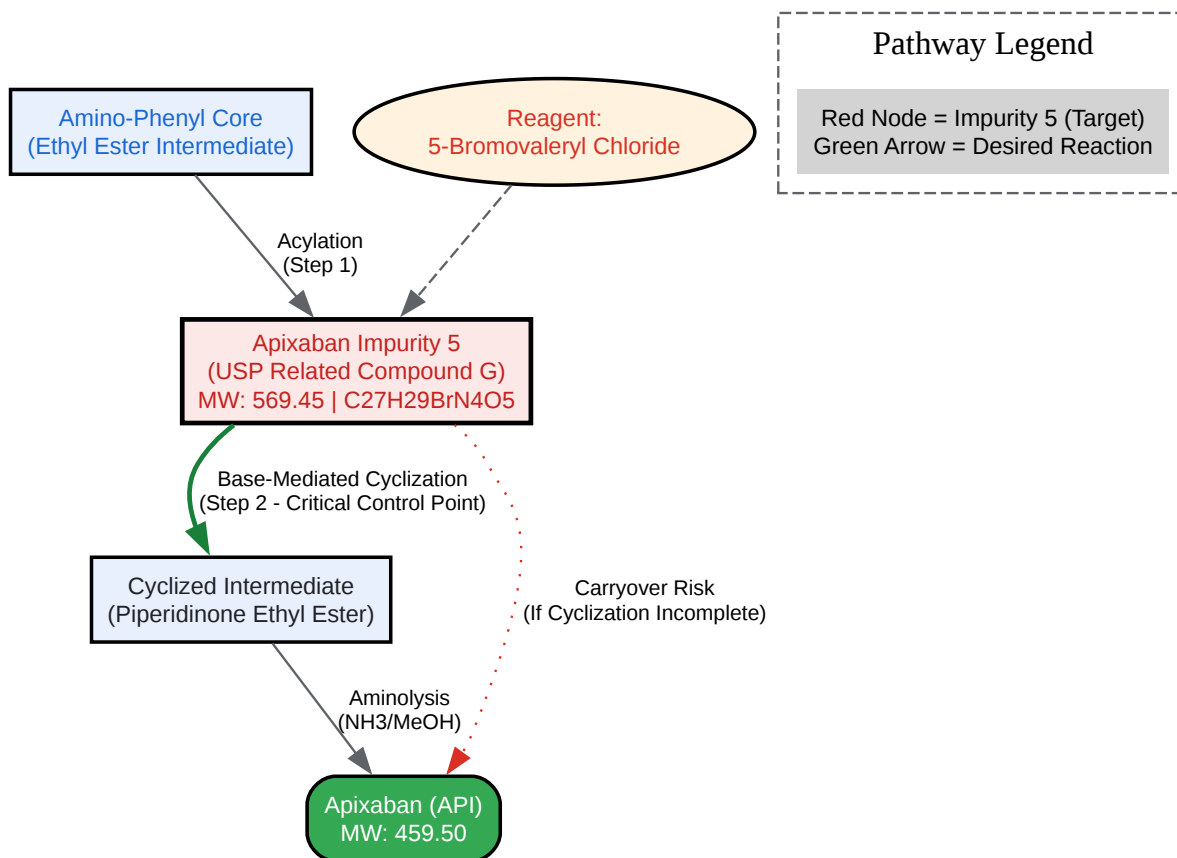
## The Critical Pathway

Impurity 5 is formed during the acylation step where the aniline intermediate reacts with 5-bromovaleryl chloride.

- Precursor: Ethyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate.
- Reaction: Acylation with 5-bromovaleryl chloride.
- Product (Impurity 5): The linear bromo-amide intermediate.
- Next Step (Cyclization): Intramolecular nucleophilic substitution (base-mediated) closes the ring to form the piperidinone moiety.
- Final Step (Aminolysis): The ethyl ester is converted to the carboxamide (Apixaban) using ammonia.

Impurity Persistence: If the cyclization (Step 4) is incomplete, or if the subsequent aminolysis proceeds without prior removal of the uncyclized material, Impurity 5 (or its amide analog) can carry forward into the final API.

## Visualization: Synthetic Origin of Impurity 5



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Figure 1: Synthetic pathway illustrating the formation of Impurity 5 and its transformation into the cyclized intermediate. Incomplete cyclization leads to impurity carryover.

## Analytical Characterization Strategy

To ensure the safety and efficacy of the drug substance, robust analytical methods must be employed to detect and quantify Impurity 5.

## High-Performance Liquid Chromatography (HPLC)

Impurity 5 is more hydrophobic than Apixaban due to the ethyl ester and the bromo-alkyl chain. It typically elutes after the main Apixaban peak in reverse-phase chromatography.

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5  $\mu$ m.

- Mobile Phase A: 0.1% Orthophosphoric acid or Ammonium Acetate buffer (pH 4.5).
- Mobile Phase B: Acetonitrile (ACN).
- Gradient: Standard gradient starting at 10-20% B, ramping to 80-90% B to elute the non-polar ester impurities.
- Detection: UV at 280 nm (absorption maximum for the pyrazolo-pyridine core).

## Mass Spectrometry (LC-MS)

For identification during method validation:

- Ionization: ESI Positive Mode ( ).
- Target Mass:m/z 569.1 and 571.1.
- Fragmentation (MS/MS):
  - Loss of the ethyl group (-28 Da).
  - Cleavage of the amide bond releasing the bromo-valeryl chain.
  - Diagnostic fragment of the methoxyphenyl-pyrazolo-pyridine core.[\[1\]](#)[\[2\]](#)

## Control and Purging Strategies

The presence of Impurity 5 suggests a failure in the cyclization efficiency. To control this impurity below the ICH Q3A threshold (typically <0.15%):

- Reaction Monitoring: Use IPC (In-Process Control) HPLC to ensure <0.5% of Impurity 5 remains before proceeding to the aminolysis step.
- Base Stoichiometry: Ensure sufficient base (e.g., Potassium tert-butoxide or Sodium hydride) is used to drive the intramolecular alkylation to completion.

- Solvent Selection: The ethyl ester intermediate (Impurity 5) has different solubility profiles compared to the cyclized product. Recrystallization in alcohols (Methanol/Ethanol) can effectively purge the linear impurity due to the solubility difference created by the rigid lactam ring in the desired product.

## References

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- To cite this document: BenchChem. [Technical Profile: Apixaban Impurity 5 (USP Related Compound G)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1458996/docs#technical-profile-apixaban-impurity-5-usp-related-compound-g>]

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